molecular formula C8H7NO2 B136126 (Z)-3-pyridin-3-ylprop-2-enoic acid CAS No. 155170-47-1

(Z)-3-pyridin-3-ylprop-2-enoic acid

Cat. No. B136126
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-pyridin-3-ylprop-2-enoic acid, also known as ZPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ZPPA belongs to the class of pyridine derivatives and is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in gene expression and regulation.

Mechanism Of Action

(Z)-3-pyridin-3-ylprop-2-enoic acid exerts its pharmacological effects by inhibiting histone deacetylase, an enzyme that regulates the acetylation of histone proteins. Histone acetylation is a crucial process that affects gene expression and regulation. By inhibiting histone deacetylase, (Z)-3-pyridin-3-ylprop-2-enoic acid promotes the acetylation of histones, leading to changes in gene expression and regulation. This mechanism of action is responsible for the therapeutic effects of (Z)-3-pyridin-3-ylprop-2-enoic acid in various diseases.

Biochemical And Physiological Effects

(Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. (Z)-3-pyridin-3-ylprop-2-enoic acid also reduces the inflammation response by inhibiting the production of pro-inflammatory cytokines. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

(Z)-3-pyridin-3-ylprop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase, making it a useful tool for studying the role of histone acetylation in gene expression and regulation. (Z)-3-pyridin-3-ylprop-2-enoic acid is also relatively easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory.
However, there are also some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments. (Z)-3-pyridin-3-ylprop-2-enoic acid has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of (Z)-3-pyridin-3-ylprop-2-enoic acid. One potential area of research is the development of (Z)-3-pyridin-3-ylprop-2-enoic acid-based therapies for cancer and other diseases. Another area of research is the study of the mechanisms underlying the effects of (Z)-3-pyridin-3-ylprop-2-enoic acid on cognitive function and memory. Additionally, further studies are needed to determine the safety and efficacy of (Z)-3-pyridin-3-ylprop-2-enoic acid in human clinical trials.
Conclusion:
In conclusion, (Z)-3-pyridin-3-ylprop-2-enoic acid is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. (Z)-3-pyridin-3-ylprop-2-enoic acid is a potent inhibitor of histone deacetylase and has been shown to have various biochemical and physiological effects. While there are some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.

Synthesis Methods

The synthesis of (Z)-3-pyridin-3-ylprop-2-enoic acid involves the reaction of 3-pyridinylboronic acid with acryloyl chloride in the presence of palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of (Z)-3-pyridin-3-ylprop-2-enoic acid obtained through this method is high, and the purity is also satisfactory.

Scientific Research Applications

(Z)-3-pyridin-3-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been observed to reduce the inflammation response in various animal models of inflammatory diseases.

properties

CAS RN

155170-47-1

Product Name

(Z)-3-pyridin-3-ylprop-2-enoic acid

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(Z)-3-pyridin-3-ylprop-2-enoic acid

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3-

InChI Key

VUVORVXMOLQFMO-ARJAWSKDSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C(=O)O

SMILES

C1=CC(=CN=C1)C=CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O

synonyms

2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

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